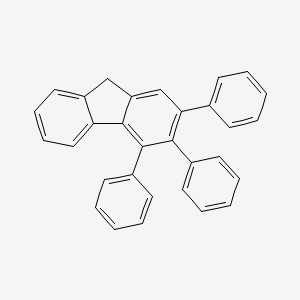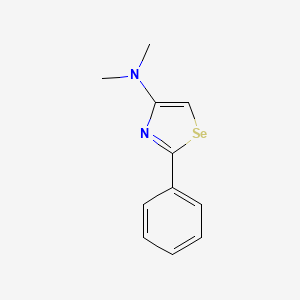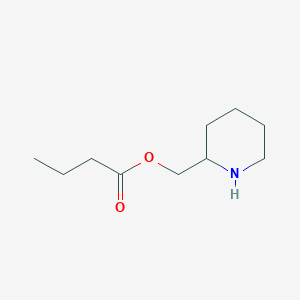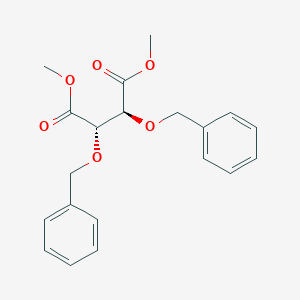
2,3,4-Triphenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Triphenyl-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the fluorene family, characterized by a tricyclic aromatic hydrocarbon structure. The presence of three phenyl groups attached to the fluorene core enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triphenyl-9H-fluorene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 9-bromo-9H-fluorene as a starting material, which undergoes a series of reactions including Grignard reactions and Friedel-Crafts alkylation to introduce the phenyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the fluorene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization using organometallic reagents.
Major Products:
Applications De Recherche Scientifique
2,3,4-Triphenyl-9H-fluorene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Mécanisme D'action
The mechanism by which 2,3,4-Triphenyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
9H-Fluorene: The parent compound without the phenyl substitutions.
2,7-Diphenyl-9H-fluorene: A similar compound with phenyl groups at different positions.
2,4,6-Triphenyl-1,3,5-triazine: Another triphenyl-substituted compound with different core structure.
Uniqueness: 2,3,4-Triphenyl-9H-fluorene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
643767-49-1 |
|---|---|
Formule moléculaire |
C31H22 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2,3,4-triphenyl-9H-fluorene |
InChI |
InChI=1S/C31H22/c1-4-12-22(13-5-1)28-21-26-20-25-18-10-11-19-27(25)30(26)31(24-16-8-3-9-17-24)29(28)23-14-6-2-7-15-23/h1-19,21H,20H2 |
Clé InChI |
WTBUMBGJMJSSAH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C(C(=C(C=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)

![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
